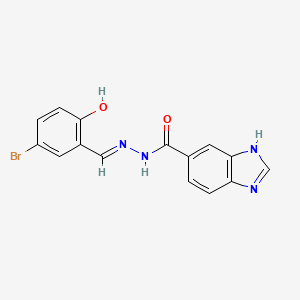
N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzimidazole ring, a bromine atom, and a hydroxybenzylidene group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced hydrazone derivative.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial, antifungal, and antitumor activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or antitumor effects .
類似化合物との比較
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of the benzimidazole ring and the bromine atom, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns due to these structural differences.
特性
分子式 |
C15H11BrN4O2 |
|---|---|
分子量 |
359.18 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-2-4-14(21)10(5-11)7-19-20-15(22)9-1-3-12-13(6-9)18-8-17-12/h1-8,21H,(H,17,18)(H,20,22)/b19-7+ |
InChIキー |
UIULPKZLAMZOQN-FBCYGCLPSA-N |
異性体SMILES |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)NC=N2 |
正規SMILES |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


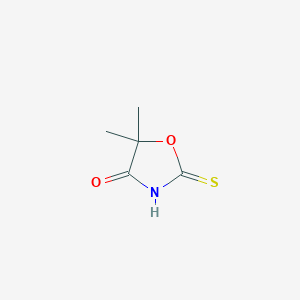
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
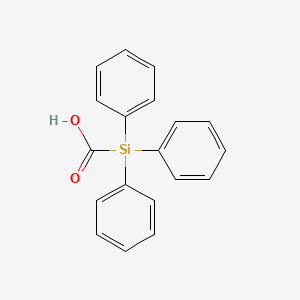
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
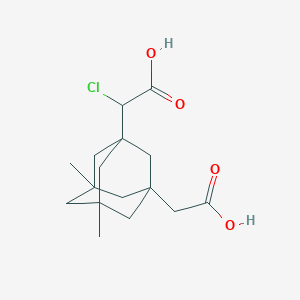
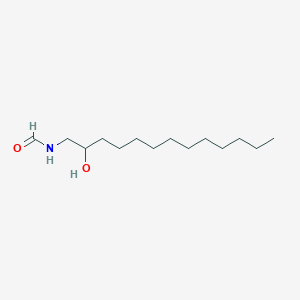
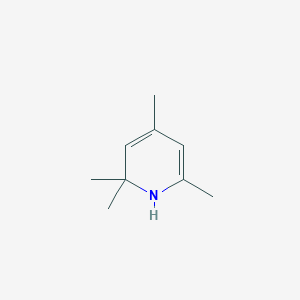
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)

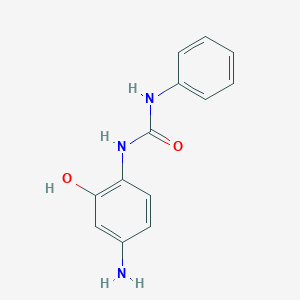
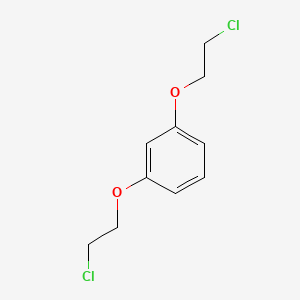
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)


